(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
CAS No.: 850567-37-2
Cat. No.: VC2912145
Molecular Formula: C11H14BNO3S
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850567-37-2 |
---|---|
Molecular Formula | C11H14BNO3S |
Molecular Weight | 251.11 g/mol |
IUPAC Name | [3-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 |
Standard InChI Key | KBUOGQLZRICCMV-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O |
Introduction
Chemical Identity and Properties
Identification and Nomenclature
Identifier Type | Value |
---|---|
CAS Number | 850567-37-2 |
Molecular Formula | C₁₁H₁₄BNO₃S |
PubChem CID | 44119535 |
InChI | InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 |
InChIKey | KBUOGQLZRICCMV-UHFFFAOYSA-N |
European Community (EC) Number | 640-452-1 |
DSSTox Substance ID | DTXSID60657271 |
The compound is known by several synonyms, including 3-(Thiomorpholine-4-carbonyl)phenylboronic acid, 3-(Thiomorpholin-4-ylcarbonyl)benzeneboronic acid, and boronic acid, B-[3-(4-thiomorpholinylcarbonyl)phenyl]- . These alternative names reflect different naming conventions and emphasize various structural aspects of the molecule.
Physical and Chemical Properties
The physical and chemical properties of (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid determine its behavior in various reactions and applications. These properties are crucial for understanding its potential uses and handling requirements.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 251.11 g/mol |
Exact Mass | 251.0787446 Da |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Physical State | Solid (at standard conditions) |
The compound contains a boronic acid group, which is mildly acidic and can participate in acid-base reactions. The thiomorpholine ring contains a nitrogen atom that can act as a weak base and a sulfur atom that can participate in various interactions. The carbonyl group connecting these moieties provides additional reactivity and can engage in hydrogen bonding and other intermolecular interactions .
These properties collectively influence the compound's solubility, reactivity, and potential biological activity. The presence of both hydrophilic and hydrophobic regions within the molecule suggests moderate solubility in polar organic solvents but potentially limited solubility in purely aqueous or nonpolar environments.
Synthetic Utility and Applications
Role in Organic Synthesis
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid serves primarily as a building block in organic synthesis, with particular utility in palladium-catalyzed cross-coupling reactions. The boronic acid functional group can participate in Suzuki-Miyaura coupling reactions, which are among the most widely used methods for forming carbon-carbon bonds between aryl groups .
In such reactions, the compound can couple with aryl halides or triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This reactivity makes it valuable for the synthesis of complex molecules containing biaryl motifs, which are common in pharmaceuticals, natural products, and materials science applications.
The thiomorpholine-4-carbonyl group provides additional functionality that can be leveraged in subsequent transformations or can interact with biological targets in medicinal chemistry applications. The carbonyl group can undergo various reactions including reduction, nucleophilic addition, and condensation reactions, expanding the synthetic versatility of this compound.
Hazard Statement | Classification | Warning Level |
---|---|---|
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H335 | May cause respiratory irritation | Warning |
These classifications indicate that the compound can cause irritation upon contact with skin and eyes and may irritate the respiratory tract if inhaled. While these hazards are significant, they are classified at the "Warning" level rather than the more severe "Danger" level, suggesting moderate rather than severe acute toxicity .
Supplier | Catalog Reference | Quantity | Price |
---|---|---|---|
CymitQuimica | IN-DA004PCG | 100mg | 52.00 € |
CymitQuimica | IN-DA004PCG | 250mg | 68.00 € |
CymitQuimica | IN-DA004PCG | 1g | 180.00 € |
Aladdin Scientific | P732023 | Not specified | Inquiry required |
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid exist, offering variations in substitution patterns and additional functional groups:
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(4-(Thiomorpholine-4-carbonyl)-2-methoxyphenyl)boronic acid (C₁₂H₁₆BNO₄S, MW: 281.14 g/mol) - Features the carbonyl group at the para position instead of meta, with an additional methoxy substituent.
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(4-(Thiomorpholinosulfonyl)phenyl)boronic acid - Replaces the carbonyl linkage with a sulfonyl group .
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(4-(Thiomorpholinomethyl)phenyl)boronic acid - Features a methylene linker instead of a carbonyl group .
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4-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)thiomorpholine - Contains a boronic acid ester (pinacol ester) instead of the free boronic acid, with a sulfonyl linkage to the thiomorpholine .
These structural analogs expand the available chemical space around the core structure, potentially offering different reactivity patterns, solubility profiles, and biological activities. The diversity of these related compounds suggests broad interest in thiomorpholine-containing boronic acids as synthetic building blocks.
Chemical Classification
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid belongs to several chemical classes, reflecting its multifunctional nature:
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Organometallics - While boron is technically a metalloid rather than a metal, boronic acids are often included in broader organometallic compound collections .
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Thiomorpholines - Heterocyclic compounds containing a six-membered ring with nitrogen and sulfur atoms .
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Phenylboronic acids - Boronic acids with the B(OH)₂ group attached directly to a phenyl ring.
This multiple classification highlights the compound's versatility and potential utility across different areas of chemistry, from synthetic methodology to medicinal chemistry and materials science.
Research Context and Future Directions
Future Research Opportunities
Based on the structural features and chemical properties of (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, several promising research directions can be envisioned:
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Investigation of its utility in diversity-oriented synthesis to create libraries of compounds with potential pharmaceutical applications.
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Exploration of its potential as a building block for the synthesis of conjugated materials for electronic or optical applications.
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Study of its ability to interact with biological targets, particularly those that might bind the thiomorpholine moiety or form reversible covalent bonds with the boronic acid group.
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Development of sensors or responsive materials leveraging the boronic acid's ability to form reversible bonds with diols or other nucleophilic groups.
The integration of computational modeling approaches could help predict the reactivity and potential applications of this compound, guiding experimental efforts toward the most promising directions.
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